TSHR Antagonist Potency: ~244-Fold Improvement over the Clinical-Stage Comparator S37a at the Human Receptor
The target compound inhibits human TSHR with an IC₅₀ of 82 nM in a cAMP production assay in HEK293 cells [1]. By contrast, the clinical-stage TSHR antagonist S37a (CAS 2143452-20-2) exhibits an IC₅₀ of approximately 20,000 nM (20 µM) against human TSHR in the same cell background . This represents a ~244-fold greater potency for the target compound, establishing a clear quantitative advantage in target engagement at clinically relevant concentrations.
| Evidence Dimension | Human TSHR antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | TSHR antagonist S37a: IC₅₀ ≈ 20,000 nM (20 µM) |
| Quantified Difference | ~244-fold more potent (82 nM vs. 20,000 nM) |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production measured by TR-FRET after 2 h incubation |
Why This Matters
A 244-fold potency gain allows substantially lower compound concentrations to achieve equivalent target inhibition, reducing the risk of off-target effects and compound consumption in screening or lead optimization campaigns.
- [1] BindingDB (2024). BDBM50614116 – Affinity data: Antagonist activity at human TSHR expressed in HEK293 cells, IC₅₀ = 82 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116. View Source
